

Application Notes and Protocols: 8-Aminoquinaldine in Transition Metal Catalysis

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Compound of Interest					
Compound Name:	8-Aminoquinaldine				
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This document provides a comprehensive overview of the applications of **8-aminoquinaldine** and its derivatives as versatile ligands and directing groups in transition metal-catalyzed reactions. The unique bidentate coordination of the quinoline nitrogen and the amino group nitrogen to a metal center makes **8-aminoquinaldine** a powerful tool for achieving high selectivity and efficiency in a variety of organic transformations, particularly in C-H bond functionalization and cross-coupling reactions.

Palladium-Catalyzed C-H Functionalization

8-Aminoquinaldine is widely employed as a directing group in palladium-catalyzed C-H functionalization reactions. It forms a stable five-membered palladacycle intermediate, which facilitates the activation of otherwise inert C-H bonds at the ortho-position of a tethered aryl group or at the β - or γ -positions of an aliphatic chain.

Key Applications:

- Arylation, Olefination, and Alkynylation: Introduction of aryl, vinyl, and alkynyl groups to C(sp²) and C(sp³) centers.
- Amidation and Amination: Formation of C-N bonds through coupling with amides or amines.
- Intramolecular Annulation: Synthesis of polycyclic aromatic compounds and heterocycles.[1]



Table 1: Examples of Palladium-Catalyzed C-H Functionalization using **8-Aminoquinaldine** Derivatives

Reactio n Type	Substra te	Couplin g Partner	Catalyst System	Solvent	Temp. (°C)	Yield (%)	Referen ce
β-C(sp³)– H Arylation	N- (quinolin- 8- yl)alkana mide	Aryl Iodide	Pd(OAc) ₂ , BINOL	Toluene	100	up to 99	[2][3]
C(sp³)–H Alkenylati on	3- Arylpropa namide derivative	Alkenyl Bromide	Pd(OAc) ₂ , Ligand	Toluene	110	up to 85	[2][3]
δ-C-H Amidatio n	Biaryl carboxa mide	-	Pd(OAc)2	Toluene	120	up to 95	[1]
Suzuki Coupling	Polyaryl amino acid derivative	Arylboron ic acid	PdCl ₂ (dp pf)	Dioxane/ H ₂ O	100	-	[4][5]

Experimental Protocol: Palladium-Catalyzed β -C(sp³)–H Arylation of N-(quinolin-8-yl)pentanamide

Materials:

- N-(quinolin-8-yl)pentanamide (1.0 mmol)
- 4-lodotoluene (1.2 mmol)
- Pd(OAc)₂ (0.05 mmol, 5 mol%)
- (R)-BINOL (0.1 mmol, 10 mol%)

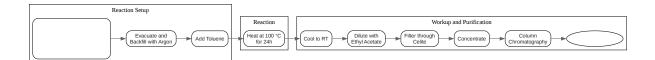


- Ag₂CO₃ (2.0 mmol)
- Toluene (5 mL)

Procedure:

- To an oven-dried Schlenk tube, add N-(quinolin-8-yl)pentanamide (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), (R)-BINOL (0.1 mmol), and Ag₂CO₃ (2.0 mmol).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous toluene (5 mL) via syringe.
- Seal the tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Visualization of Experimental Workflow:



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Workflow for Pd-Catalyzed C-H Arylation.

Copper-Catalyzed Cross-Coupling Reactions

8-Aminoquinaldine derivatives are effective ligands and substrates in copper-catalyzed C-N cross-coupling reactions, providing a route to N-arylated 8-aminoquinolines, which are important intermediates in medicinal chemistry.[6]

Table 2: Copper-Catalyzed N-Arylation of 8-Aminoquinaldine

8- Aminoq uinaldin e Derivati ve	Aryl Halide	Catalyst System	Base	Solvent	Temp. (°C)	Yield (%)	Referen ce
8- Aminoqui noline	lodobenz ene	Cul (10 mol%)	K2CO3	DMSO	120	85	[6]
8- Aminoqui noline	4- Bromotol uene	Cul (10 mol%)	K ₂ CO ₃	DMSO	120	78	[6]
8-Amino- 2- methylqui noline	lodobenz ene	Cul (10 mol%)	Cs ₂ CO ₃	Dioxane	110	92	[6]

Experimental Protocol: Copper-Catalyzed N-Arylation of 8-Aminoquinoline

Materials:

- 8-Aminoquinoline (1.0 mmol)
- lodobenzene (1.1 mmol)
- Cul (0.1 mmol, 10 mol%)



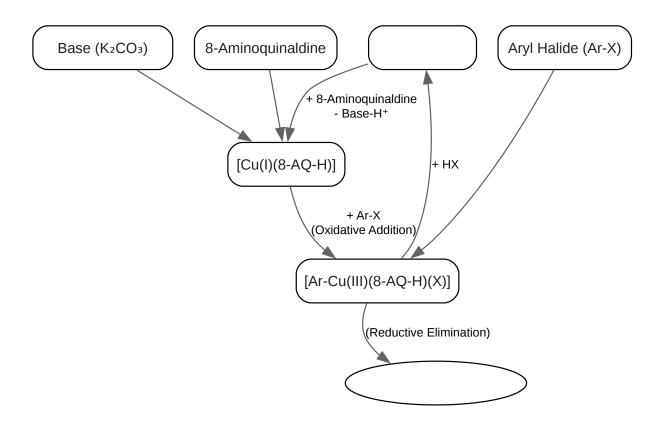
- K₂CO₃ (2.0 mmol)
- DMSO (4 mL)

Procedure:

- In a sealed tube, combine 8-aminoquinoline (1.0 mmol), iodobenzene (1.1 mmol), Cul (0.1 mmol), and K₂CO₃ (2.0 mmol).
- Add DMSO (4 mL) to the tube.
- Seal the tube and heat the mixture at 120 °C for 24 hours.
- After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield Nphenylquinolin-8-amine.

Visualization of Catalytic Cycle:





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Proposed Catalytic Cycle for Cu-Catalyzed N-Arylation.

Ruthenium-Catalyzed Reactions

8-Aminoquinaldine serves as an effective bidentate directing group in ruthenium-catalyzed oxidative annulation reactions for the synthesis of isoquinolones.[7] It also facilitates remote C-H functionalization of 8-aminoquinoline amides.[8]

Table 3: Ruthenium-Catalyzed Synthesis of Isoquinolones



N- Quinoli n-8-yl- benzami de	Alkyne	Catalyst System	Oxidant	Solvent	Temp. (°C)	Yield (%)	Referen ce
N- (quinolin- 8- yl)benza mide	Diphenyl acetylene	[RuCl ₂ (p- cymene)] ²	Cu(OAc)2 ·H2O	DCE	100	95	[7]
4-Me-N- (quinolin- 8- yl)benza mide	1-Phenyl- 1- propyne	[RuCl ₂ (p- cymene)] ²	Cu(OAc)2 ·H2O	DCE	100	88	[7]

Experimental Protocol: Ruthenium-Catalyzed Synthesis of Isoquinolones

Materials:

- N-(quinolin-8-yl)benzamide (0.5 mmol)
- Diphenylacetylene (0.6 mmol)
- [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%)
- Cu(OAc)₂·H₂O (1.0 mmol)
- 1,2-Dichloroethane (DCE) (2 mL)

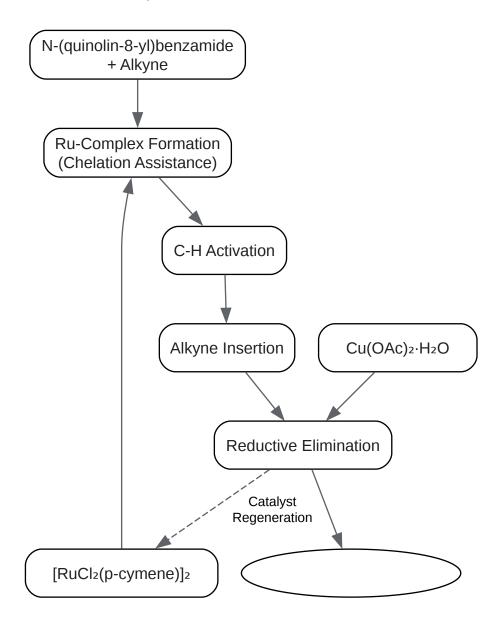
Procedure:

- To a screw-capped vial, add N-(quinolin-8-yl)benzamide (0.5 mmol), diphenylacetylene (0.6 mmol), [RuCl₂(p-cymene)]₂ (0.0125 mmol), and Cu(OAc)₂·H₂O (1.0 mmol).
- Add DCE (2 mL) to the vial.



- Seal the vial and heat the mixture at 100 °C for 12 hours in an open-air atmosphere.
- After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
- Remove the solvent under reduced pressure.
- Purify the residue by preparative thin-layer chromatography to obtain the desired isoquinolone product.

Visualization of Reaction Pathway:



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Pathway for Ru-Catalyzed Isoquinolone Synthesis.

Nickel-Catalyzed C-H Functionalization

8-Aminoquinaldine derivatives are also utilized in nickel-catalyzed C-H functionalization reactions, offering a more economical alternative to palladium catalysis. These reactions often proceed via paramagnetic Ni(II) species.[9]

Table 4: Nickel-Catalyzed C(sp3)-H Arylation

Substra te	Aryl Halide	Catalyst System	Base	Solvent	Temp. (°C)	Yield (%)	Referen ce
N- (quinolin- 8- yl)pivala mide	4- Iodoanis ole	NiCl₂(PP h₃)₂	NaOtBu	Toluene	110	85	[9]
N- (quinolin- 8- yl)pivala mide	4- lodotolue ne	NiBr₂·digl yme	NaOtBu	Toluene	110	90	[9]

Experimental Protocol: Nickel-Catalyzed C(sp³)–H Arylation

Materials:

- N-(quinolin-8-yl)pivalamide (0.5 mmol)
- 4-lodoanisole (0.75 mmol)
- NiCl₂(PPh₃)₂ (0.025 mmol, 5 mol%)
- NaOtBu (1.0 mmol)
- Toluene (2 mL)

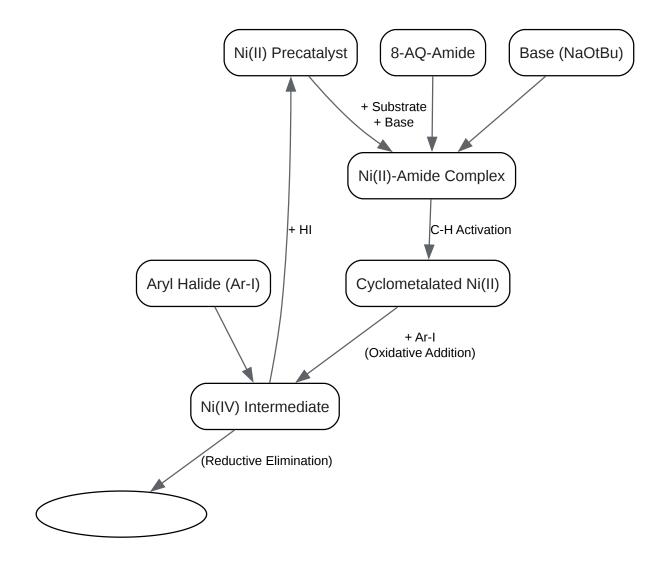


Procedure:

- Inside a glovebox, charge a vial with N-(quinolin-8-yl)pivalamide (0.5 mmol), 4-iodoanisole (0.75 mmol), NiCl₂(PPh₃)₂ (0.025 mmol), and NaOtBu (1.0 mmol).
- Add toluene (2 mL) and seal the vial with a Teflon-lined cap.
- Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.
- Stir for 24 hours.
- After cooling, quench the reaction with saturated aqueous NH₄Cl solution.
- Extract with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.
- Concentrate the solution and purify the residue by silica gel chromatography.

Visualization of Proposed Catalytic Cycle:





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Proposed Catalytic Cycle for Ni-Catalyzed C-H Arylation.

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